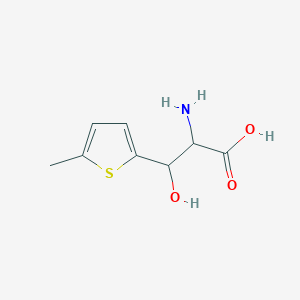
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a thiophene ring substituted with a methyl group, making it a unique derivative of thiophene-based amino acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid can be achieved through several methods. One common approach involves the condensation of 5-methylthiophene-2-carbaldehyde with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and yield. The process can be scaled up by employing efficient purification techniques such as crystallization or chromatography to obtain high-purity this compound .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms. Sodium borohydride is a typical reducing agent used in these reactions.
Substitution: The thiophene ring can participate in substitution reactions, where functional groups are introduced or replaced. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated thiophene rings.
Substitution: Halogenated or nitrated derivatives of the original compound.
Applications De Recherche Scientifique
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action.
Comparaison Avec Des Composés Similaires
2-Amino-3-hydroxy-3-(5-chloro-2-methylthiophen-3-yl)propanoic acid: This compound features a chlorine substituent on the thiophene ring, which may alter its chemical and biological properties.
2-Amino-3-hydroxy-3-(5-hydroxy-1H-indol-3-yl)propanoic acid: This compound contains an indole ring instead of a thiophene ring, leading to different reactivity and applications.
Uniqueness: 2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid is unique due to its specific substitution pattern on the thiophene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C8H11NO3S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
2-amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3S/c1-4-2-3-5(13-4)7(10)6(9)8(11)12/h2-3,6-7,10H,9H2,1H3,(H,11,12) |
Clé InChI |
ZEIDMQAQINNSAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)C(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


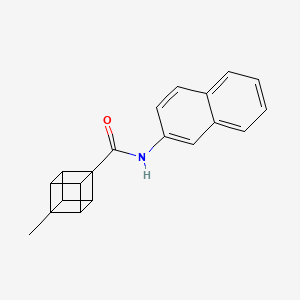

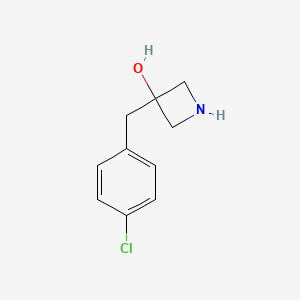
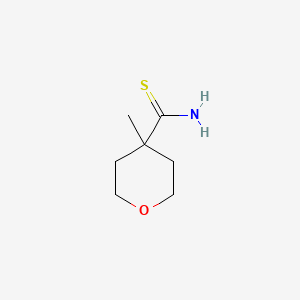
![Methyl({[4-(pentafluoro-lambda6-sulfanyl)phenyl]methyl})amine hydrochloride](/img/structure/B13596269.png)
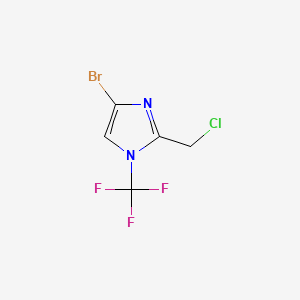
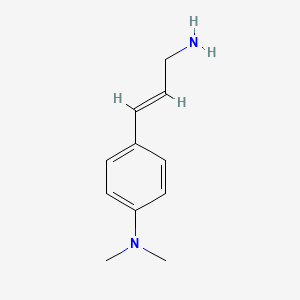
![1-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopropan-1-amine](/img/structure/B13596286.png)

![Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl](/img/structure/B13596304.png)


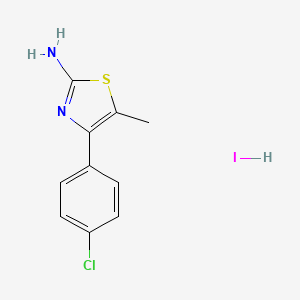
![[3-(4-bromo-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13596327.png)
